molecular formula C10H12ClNO4S B2408217 Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate CAS No. 1031130-80-9

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate

Cat. No.: B2408217
CAS No.: 1031130-80-9
M. Wt: 277.72
InChI Key: OTRHSDALQYFFIV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate is a chemical compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.72 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro group and a dimethylsulfamoyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate typically involves the esterification of 2-chloro-5-(dimethylsulfamoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylsulfamoyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(diethylsulfamoyl)benzoate
  • Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate

Uniqueness

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

methyl 2-chloro-5-(dimethylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-12(2)17(14,15)7-4-5-9(11)8(6-7)10(13)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRHSDALQYFFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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